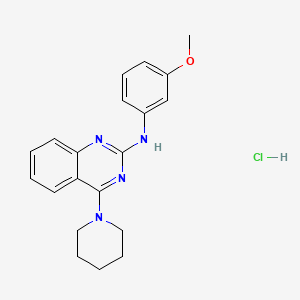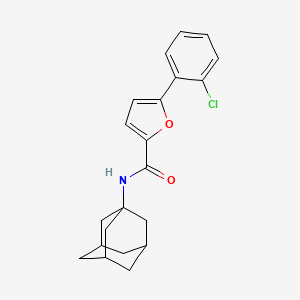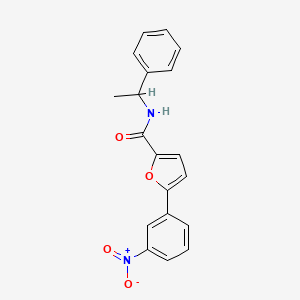![molecular formula C13H11N3O5S B4105030 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4105030.png)
4-{[(3-nitrophenyl)sulfonyl]amino}benzamide
描述
4-{[(3-nitrophenyl)sulfonyl]amino}benzamide, also known as NPSB, is a chemical compound that has been widely studied for its various biological applications. It is a sulfonamide derivative that has been synthesized and used in various scientific research studies.
作用机制
The mechanism of action of 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide involves the inhibition of protein tyrosine phosphatase 1B (PTP1B) and human carbonic anhydrase II. PTP1B is a negative regulator of insulin signaling, and its inhibition by 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide can enhance insulin sensitivity and glucose uptake. Human carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition by 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide can reduce intraocular pressure and improve glaucoma symptoms.
Biochemical and Physiological Effects
4-{[(3-nitrophenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. Its inhibition of PTP1B can enhance insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients. Moreover, its inhibition of human carbonic anhydrase II can reduce intraocular pressure and improve glaucoma symptoms. 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide has also been shown to have anticancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
4-{[(3-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B and human carbonic anhydrase II. Moreover, its fluorescent properties make it a useful tool for the detection of protein tyrosine phosphatase activity. However, 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide. One potential direction is the development of more potent and selective inhibitors of PTP1B and human carbonic anhydrase II. Another direction is the investigation of the anticancer properties of 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide and its potential use as a cancer therapy. Moreover, the use of 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide as a fluorescent probe for the detection of protein tyrosine phosphatase activity can be further explored. Finally, the potential toxicity and limited solubility of 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide can be addressed through the development of more biocompatible and water-soluble derivatives.
Conclusion
In conclusion, 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide is a chemical compound that has been widely studied for its various biological applications. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B and human carbonic anhydrase II, and it has been shown to have anticancer properties. The use of 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide as a fluorescent probe for the detection of protein tyrosine phosphatase activity can also be explored. However, its potential toxicity and limited solubility in aqueous solutions are some of its limitations, which can be addressed through the development of more biocompatible and water-soluble derivatives.
科学研究应用
4-{[(3-nitrophenyl)sulfonyl]amino}benzamide has been widely used in scientific research studies due to its various biological applications. It has been used as a fluorescent probe for the detection of protein tyrosine phosphatase activity. 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide has also been used as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity. Moreover, 4-{[(3-nitrophenyl)sulfonyl]amino}benzamide has been used as a potent inhibitor of human carbonic anhydrase II, which is a potential target for the treatment of glaucoma and other diseases.
属性
IUPAC Name |
4-[(3-nitrophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-13(17)9-4-6-10(7-5-9)15-22(20,21)12-3-1-2-11(8-12)16(18)19/h1-8,15H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJMCFQFHGOHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4104949.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-amino-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104969.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4104977.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4104978.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4104984.png)

![4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4105000.png)


![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4105033.png)
![2-(4-methoxyphenoxy)-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B4105035.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105040.png)
![1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4105043.png)